4-Amino-2,6-difenilfenol

Descripción general

Descripción

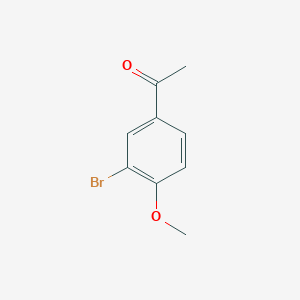

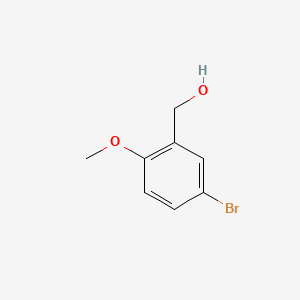

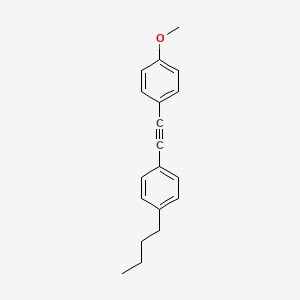

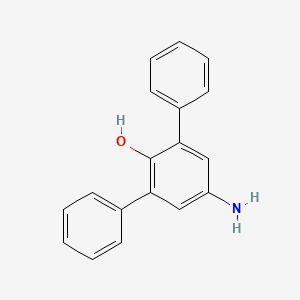

4-Amino-2,6-diphenylphenol, also known as 4-amino-2,6-di-tert-butylphenol, is an aromatic organic compound with a wide range of applications in scientific research. It is used in many different fields, including biochemistry, physiology, pharmacology, and environmental science. Its chemical structure consists of a phenol group with two tert-butyl substituents and an amino group. It is a white, crystalline solid with a melting point of approximately 145 °C.

Aplicaciones Científicas De Investigación

Síntesis de Compuestos Diazo

4-Amino-2,6-difenilfenol: se ha utilizado en la síntesis de 4-diazo-2,6-difenilciclohexa-2,5-dienona. Este proceso implica la diazotización en ácido acético glacial . Los compuestos diazo son intermedios versátiles en la síntesis orgánica, utilizados para crear una amplia gama de moléculas complejas para productos farmacéuticos, colorantes y polímeros.

Bloques de Construcción Orgánicos

Como bloque de construcción orgánico, este compuesto proporciona un grupo hidroxilo fenólico y un grupo amino, que son asas funcionales para modificaciones químicas adicionales. Esto permite la creación de una variedad de derivados con aplicaciones potenciales en la ciencia de los materiales y el desarrollo de fármacos .

Desarrollo de Derivados de AzaPc

Se puede utilizar en la preparación de derivados de octaazaftalocianina (AzaPc). Los derivados de AzaPc se investigan por sus propiedades electrónicas y son candidatos potenciales para su uso en terapia fotodinámica y como fotosensibilizadores en células solares .

Investigación sobre Seguridad y Manipulación

La investigación sobre la seguridad y la manipulación de This compound es crucial, dada su clasificación bajo ciertas declaraciones de peligro como irritación de la piel y los ojos y el objetivo del sistema respiratorio. Comprender sus propiedades ayuda a desarrollar prácticas de laboratorio seguras y pautas para su uso en entornos de investigación .

Safety and Hazards

4-Amino-2,6-diphenylphenol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

Relevant Papers

One relevant paper found discusses the use of 4-Amino-2,6-diphenylphenol in the direct electrochemical detection of drugs of abuse . The paper highlights the synthetic potential of 4-Amino-2,6-diphenylphenol .

Mecanismo De Acción

Target of Action

The primary target of 4-Amino-2,6-diphenylphenol is the respiratory system . The compound interacts with the respiratory system, potentially affecting its function and performance.

Mode of Action

It has been used in the synthesis of4-diazo-2,6-diphenylcyclohexa-2,5-dienone by undergoing diazotization in glacial acetic acid . This suggests that the compound may interact with its targets through a diazotization process.

Biochemical Pathways

The compound’s role in the synthesis of 4-diazo-2,6-diphenylcyclohexa-2,5-dienone suggests that it may be involved indiazotization reactions .

Result of Action

Its use in the synthesis of 4-diazo-2,6-diphenylcyclohexa-2,5-dienone suggests that it may inducechemical transformations in the molecules it interacts with .

Action Environment

It’s worth noting that the compound is a solid at room temperature and has a melting point of 148-150 °c . These properties suggest that the compound’s action may be influenced by temperature and other environmental conditions.

Análisis Bioquímico

Biochemical Properties

4-Amino-2,6-diphenylphenol plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It has been used in the synthesis of 4-diazo-2,6-diphenylcyclohexa-2,5-dienone through diazotization in glacial acetic acid . The compound interacts with various enzymes and proteins, influencing their activity. For example, it has been shown to interact with phenol derivatives, undergoing a Gibbs reaction . These interactions are crucial for understanding the compound’s role in biochemical pathways.

Cellular Effects

The effects of 4-Amino-2,6-diphenylphenol on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with phenol derivatives can lead to changes in the voltammetric response, which is proportional to the amount of phenol in solution . This indicates that 4-Amino-2,6-diphenylphenol can modulate cellular responses by interacting with specific biomolecules.

Molecular Mechanism

At the molecular level, 4-Amino-2,6-diphenylphenol exerts its effects through binding interactions with biomolecules. It can undergo oxidation to form reactive intermediates, which may interact with enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and cellular function, highlighting the compound’s role in regulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-2,6-diphenylphenol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it has a melting point of 148-150°C and a relatively low water solubility . These properties suggest that the compound may have long-term effects on cellular function, depending on its stability and degradation rate.

Dosage Effects in Animal Models

The effects of 4-Amino-2,6-diphenylphenol vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. The compound’s interaction with enzymes and proteins can result in threshold effects, where a certain dosage is required to observe significant changes in cellular function . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in biological systems.

Metabolic Pathways

4-Amino-2,6-diphenylphenol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the synthesis of other compounds, such as 4-diazo-2,6-diphenylcyclohexa-2,5-dienone, highlights its importance in metabolic processes . These interactions are essential for understanding the compound’s impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 4-Amino-2,6-diphenylphenol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s relatively low water solubility suggests that it may rely on specific transport mechanisms to reach its target sites . Understanding these transport and distribution pathways is crucial for determining the compound’s bioavailability and efficacy.

Subcellular Localization

4-Amino-2,6-diphenylphenol’s subcellular localization is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level.

Propiedades

IUPAC Name |

4-amino-2,6-diphenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c19-15-11-16(13-7-3-1-4-8-13)18(20)17(12-15)14-9-5-2-6-10-14/h1-12,20H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOUFOVMXBWYIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347438 | |

| Record name | 4-Amino-2,6-diphenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50432-01-4 | |

| Record name | 4-Amino-2,6-diphenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2,6-diphenylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-Amino-2,6-diphenylphenol contribute to the electrochemical detection of Glutathione?

A1: 4-Amino-2,6-diphenylphenol acts as a redox mediator in the electrochemical detection of Glutathione. [] The process involves the electrochemical generation of quinoneimine from 4-Amino-2,6-diphenylphenol. This quinoneimine then reacts specifically with Glutathione, leading to a measurable decrease in the quinoneimine signal. This decrease, detectable through voltammetry, allows for the indirect quantification of Glutathione. [, ]

Q2: Why is 4-Amino-2,6-diphenylphenol considered a suitable mediator for this type of electrochemical detection?

A2: Research indicates that 4-Amino-2,6-diphenylphenol exhibits superior sensitivity compared to other tested mediators like acetaminophen and 4-amino-2,6-dichlorophenol. [] This enhanced sensitivity translates to a lower limit of detection for Glutathione, making it a preferred choice for analytical applications. []

Q3: What is the significance of the "ET-values" mentioned in relation to 4-Amino-2,6-diphenylphenol derivatives?

A3: "ET-values" refer to solvent polarity parameters. The research highlights that the long-wavelength absorption maximum of a 4-Amino-2,6-diphenylphenol derivative changes depending on the solvent used. [] By correlating these shifts with Taft-Substituent constants of alcohols, new ET-values for these solvents can be determined, providing valuable insights into solvent properties. []

Q4: Can 4-Amino-2,6-diphenylphenol be utilized in applications beyond Glutathione sensing?

A4: Yes, the research demonstrates that 4-Amino-2,6-diphenylphenol, when immobilized onto a graphite micropowder modified electrode, can be employed for the indirect electrochemical detection of Δ9-Tetrahydrocannabinol in artificial saliva. [] This application showcases its versatility as a mediator in electrochemical sensing platforms for different analytes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.